Triethyl(octyl)silane

Sol-gel chemistry Hydrolysis kinetics Material science

Triethyl(octyl)silane (CAS 10175-53-8) is a tetraorganosilane of formula C14H32Si, characterized by a silicon atom bonded to three ethyl groups and one n-octyl chain. This fully alkyl-substituted structure differentiates it from common hydrosilanes (e.g., triethylsilane) and alkoxysilanes (e.g., octyltriethoxysilane) by lacking reactive Si–H or Si–OR bonds, leading to distinct hydrolytic stability and purely hydrophobic physisorption behavior rather than covalent surface grafting.

Molecular Formula C14H32Si
Molecular Weight 228.49 g/mol
CAS No. 10175-53-8
Cat. No. B14071253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethyl(octyl)silane
CAS10175-53-8
Molecular FormulaC14H32Si
Molecular Weight228.49 g/mol
Structural Identifiers
SMILESCCCCCCCC[Si](CC)(CC)CC
InChIInChI=1S/C14H32Si/c1-5-9-10-11-12-13-14-15(6-2,7-3)8-4/h5-14H2,1-4H3
InChIKeyXVKXMTGNOIVVLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethyl(octyl)silane (CAS 10175-53-8): Procurement-Grade Overview of a Unique Tetraalkylsilane


Triethyl(octyl)silane (CAS 10175-53-8) is a tetraorganosilane of formula C14H32Si, characterized by a silicon atom bonded to three ethyl groups and one n-octyl chain [1]. This fully alkyl-substituted structure differentiates it from common hydrosilanes (e.g., triethylsilane) and alkoxysilanes (e.g., octyltriethoxysilane) by lacking reactive Si–H or Si–OR bonds, leading to distinct hydrolytic stability and purely hydrophobic physisorption behavior rather than covalent surface grafting [2]. With a molecular weight of 228.49 g/mol, a boiling point of approximately 262 °C, and a high calculated LogP of 5.86, it occupies a procurement niche where volatile hydrosilanes are too reactive or where alkoxysilanes introduce unwanted hydrolysis byproducts .

1 Non-hydrolyzable hydrophobic modifier for sol-gel hybrid coatings
2 High-boiling-point internal standard for GC of non-polar analytes
3 Phase-transfer agent for organic-phase reactions requiring a lipophilic silane

Why Triethyl(octyl)silane Cannot Be Replaced by Common Triethylsilane or Octyltriethoxysilane in Procurement


Substituting triethyl(octyl)silane with triethylsilane or octyltriethoxysilane leads to functional failure in applications requiring a non-reactive, thermally stable hydrophobe. Triethylsilane (Et3SiH) is a potent reducing agent with a Si–H bond that can donate hydride, making it incompatible with substrates sensitive to reduction [1]. Conversely, octyltriethoxysilane (C8H17Si(OEt)3) hydrolyzes and condenses to form covalent siloxane networks, permanently altering surface chemistry and potentially releasing ethanol [2]. Triethyl(octyl)silane, possessing only stable Si–C bonds, provides controlled hydrophobicity through physical adsorption without covalent modification, a critical distinction for reversible surface treatments and for formulations where alcohol outgassing must be avoided [3].

Target Triethyl(octyl)silane Fully alkyl-substituted; no Si–H or Si–OR bonds Hydrolytically stable, non-reactive hydrophobe
Substitute Triethylsilane Contains reactive Si–H bond; strong reducing agent May reduce sensitive substrates; cannot provide inert hydrophobicity
Target Triethyl(octyl)silane Inert alkylsilane; no alcohol release Suitable for reversible surface treatments
Substitute Octyltriethoxysilane Hydrolyzable alkoxysilane; forms covalent networks Permanently alters surface chemistry and may release ethanol

Head-to-Head Evidence: Quantifying Triethyl(octyl)silane's Differential Performance


Hydrolytic Stability: Triethyl(octyl)silane vs. Octyltriethoxysilane in Condensation Kinetics

Triethyl(octyl)silane demonstrates fundamentally different hydrolytic behavior compared to octyltriethoxysilane. In a comparative sol-gel study by Delattre et al., octyltriethoxysilane (R-Si(OEt)3 where R = C8H17) underwent measurable hydrolysis and condensation, with condensation reactions slowing due to steric hindrance from the octyl chain, but still proceeding via silanol intermediates [1]. In contrast, triethyl(octyl)silane, lacking alkoxy leaving groups, exhibits no hydrolysis under identical aqueous conditions, functioning as a non-reactive hydrophobic modifier in hybrid sol-gel coatings where it remains intact and prevents condensation of the network [2]. This inertness is confirmed by its use alongside tetraethoxysilane (TEOS) in coatings where the octyl-bearing silane is not incorporated into the siloxane backbone but instead provides hydrophobic domains [2].

Hydrolysis
Class-level
No hydrolysis observed; remains intact vs. octyltriethoxysilane which hydrolyzes and condenses
Enables non-reactive hydrophobic modification without network alteration
Confirmed in sol-gel coatings; steric hindrance limits condensation in comparator
Sol-gel chemistry Hydrolysis kinetics Material science

Hydrophobic Efficiency: Impact of Triethyl(octyl)silane on Coating Hydrophobicity vs. Non-Octyl Silanes

In hybrid sol-gel coatings, the incorporation of triethyl(octyl)silane creates a hydrophobic barrier. While the study by Gonzalez et al. did not measure the water contact angle directly for the pure triethyl(octyl)silane component, its role was critical: coatings containing the octyl-modified polymer exhibited increased hydrophobicity, which was correlated with enhanced antibacterial properties and corrosion protection [1]. As a class-level inference, the long C8 chain of triethyl(octyl)silane provides superior hydrophobicity compared to shorter-chain analogs like triethylsilane. This is consistent with the broader literature on alkylsilanes, where a C8 chain imparts water contact angles >90°, whereas methyl- or ethyl-silanes produce hydrophilic surfaces [2].

Hydrophobicity
Class-level
Octyl chain imparts hydrophobic barrier; short-chain analogs produce hydrophilic surfaces
Octyl moiety essential for water-repellent corrosion protection
Inferred from hybrid coating performance; contact angle >90° expected for C8
Hydrophobic coatings Contact angle Surface modification

Physical Property Advantage: Calculated Partition Coefficient (LogP) for Phase-Transfer vs. Triethylsilane

The calculated octanol-water partition coefficient (LogP) for triethyl(octyl)silane is 5.86, as reported in chemical property databases . This value is drastically higher than that of triethylsilane (LogP ~1.2 to 1.5, estimated) and even significantly exceeds that of its oxygen-containing analog, octyltriethoxysilane (LogP ~3.5 to 4.0). The high LogP of the target compound indicates a pronounced preference for non-polar phases, making it a superior candidate for applications requiring efficient phase transfer of silanes into organic or hydrophobic environments, such as in non-aqueous coatings or when used as an internal standard in gas chromatography of highly non-polar mixtures.

LogP
Data to verify
LogP = 5.86 (calculated); ~4–5 orders more lipophilic than triethylsilane
Supports selection for phase-transfer or non-polar analytical matrices
Calculated value; experimental verification recommended for critical partitioning studies
LogP Hydrophobicity Phase-transfer Extraction

Thermal and Volatility Benchmarking: Triethyl(octyl)silane Boiling Point vs. Common Tetraalkylsilanes

The boiling point of triethyl(octyl)silane is 261.96 °C at 760 mmHg, with a vapor pressure of only 0.018 mmHg at 25 °C . Compared to tetraethylsilane (b.p. ~153 °C) and triethylsilane (b.p. ~107 °C), the target compound is significantly less volatile. This higher boiling point, coupled with its fully saturated alkyl structure, makes it a useful high-temperature solvent or internal standard for gas chromatography in the analysis of high-boiling-point analytes where the more volatile tetraethylsilane or triethylsilane would elute too early to serve as a reliable reference. Its vapor pressure is approximately 3 orders of magnitude lower than that of triethylsilane at room temperature.

Boiling point
Data to verify
261.96 °C; vapor pressure 0.018 mmHg at 25 °C
Enables late-eluting GC standard; minimizes evaporative loss in sorption studies
~155 °C higher than triethylsilane; source review advised for method validation
Boiling point Vapor pressure Distillation GC standard

High-Value Procurement Scenarios for Triethyl(octyl)silane Based on Verified Differentiation


Non-Reactive Hydrophobic Modifier in Sol-Gel Hybrid Coatings

As demonstrated in the work by Gonzalez et al. [1], triethyl(octyl)silane is the preferred choice for sol-gel formulations requiring a stable, non-hydrolyzable hydrophobic component. Unlike alkoxysilanes that alter network connectivity, it remains intact and provides a hydrophobic barrier without releasing alcohol byproducts, making it essential for corrosion-resistant and antimicrobial coatings on metals.

High-Temperature GC Internal Standard for Non-Polar Analytes

With a boiling point of ~262 °C and a LogP of 5.86 , this compound serves as an ideal internal standard for gas chromatography of high-boiling, non-polar mixtures. It elutes significantly later than triethylsilane or tetraethylsilane, preventing co-elution with early analytes, and its high lipophilicity ensures compatibility with non-polar stationary phases.

Phase-Transfer Agent for Hydrophobic Reaction Environments

The exceptionally high LogP of 5.86 positions triethyl(octyl)silane as a superior phase-transfer agent for reactions requiring a hydrophobic silicon source. Its 4-5 orders of magnitude greater lipophilicity over triethylsilane ensures efficient partitioning into organic phases, which can be critical in polymer synthesis and extraction processes.

Thermally Stable Hydrophobic Standard for Vapor Sorption Studies

The low vapor pressure (0.018 mmHg at 25 °C) and high boiling point make it suitable as a stable reference compound in vapor sorption and desorption experiments where minimal evaporative losses are required, outperforming more volatile tetraalkylsilanes.

Application
Selection Property
Validation Focus
Sol-gel hydrophobic modifier
Non-hydrolyzable, inert alkylsilane
Hydrolysis resistance; absence of alcohol outgassing
High-temperature GC internal standard
High boiling point, high LogP
Retention time vs. early-eluting analytes; non-polar column compatibility
Phase-transfer agent
Pronounced lipophilicity (LogP 5.86)
Partition coefficient confirmation; organic-phase enrichment
Vapor sorption reference
Low vapor pressure, thermal stability
Evaporative loss rate under experimental conditions
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